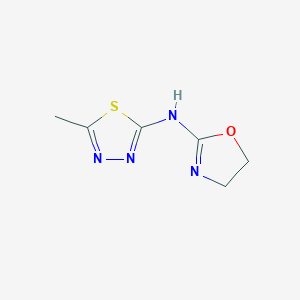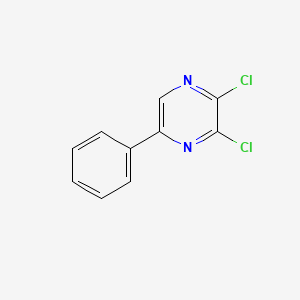
2,3-Dichloro-5-phenylpyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dichloro-5-phenylpyrazine is an organic compound belonging to the pyrazine family It is characterized by the presence of two chlorine atoms and a phenyl group attached to a pyrazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5-phenylpyrazine typically involves the reaction of 2,3-dichloropyrazine with phenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in a solvent like toluene or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
2,3-Dichloro-5-phenylpyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: DDQ in acetonitrile under mild conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Amino or thio derivatives.
科学研究应用
2,3-Dichloro-5-phenylpyrazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer and antimicrobial activities.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in studying enzyme mechanisms and interactions due to its unique structural properties.
作用机制
The mechanism of action of 2,3-Dichloro-5-phenylpyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In biological systems, it may interfere with cellular signaling pathways, leading to altered cellular functions.
相似化合物的比较
Similar Compounds
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: A similar compound used as an oxidizing agent.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Known for its high reduction potential and utility in organic synthesis.
Uniqueness
2,3-Dichloro-5-phenylpyrazine is unique due to its combination of chlorine atoms and a phenyl group on a pyrazine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
属性
CAS 编号 |
32493-80-4 |
|---|---|
分子式 |
C10H6Cl2N2 |
分子量 |
225.07 g/mol |
IUPAC 名称 |
2,3-dichloro-5-phenylpyrazine |
InChI |
InChI=1S/C10H6Cl2N2/c11-9-10(12)14-8(6-13-9)7-4-2-1-3-5-7/h1-6H |
InChI 键 |
ZWWZVUJIUBEFTN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CN=C(C(=N2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


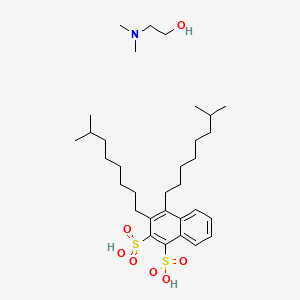
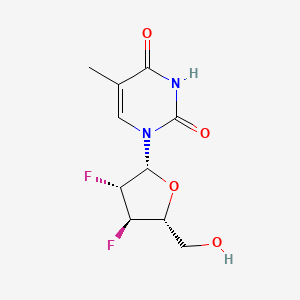
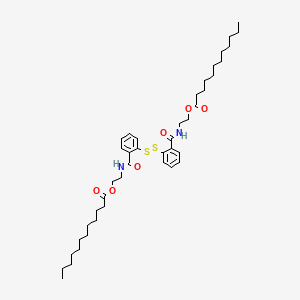

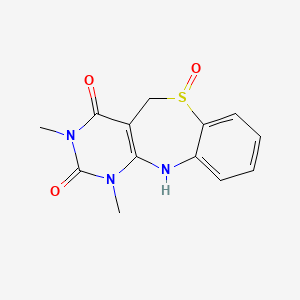
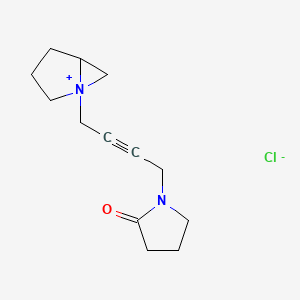
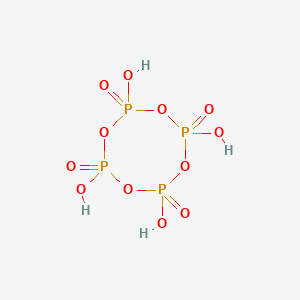
![4,6-Dihydrobenzo[pqr]tetraphene-4,5,5a,6(5h)-tetrol](/img/structure/B12804117.png)
